molecular formula C6H6N4 B14916500 Imidazo[1,5-c]pyrimidin-5-amine CAS No. 2306271-00-9

Imidazo[1,5-c]pyrimidin-5-amine

Cat. No.: B14916500
CAS No.: 2306271-00-9
M. Wt: 134.14 g/mol
InChI Key: AYAANPYSSZGMDA-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazopyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-c]pyrimidin-5-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-c]pyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 1H-imidazol-4(5)-amine, 1,3-diketones, malondialdehyde derivatives, and trifluoroacetic acid . The reaction conditions often involve acidic environments to facilitate cyclization and condensation reactions.

Major Products Formed

The major products formed from the reactions involving this compound are typically substituted imidazo[1,5-a]pyrimidines . These products can have various substituents depending on the reagents used in the reactions.

Comparison with Similar Compounds

Imidazo[1,5-c]pyrimidin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

2306271-00-9

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C6H6N4/c7-6-9-2-1-5-3-8-4-10(5)6/h1-4H,(H2,7,9)

InChI Key

AYAANPYSSZGMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=CN=C2)N

Origin of Product

United States

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